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molecular formula C9H11ClN2O B2794017 6-chloro-N-isopropylnicotinamide CAS No. 57724-90-0

6-chloro-N-isopropylnicotinamide

Cat. No. B2794017
M. Wt: 198.65
InChI Key: RALGDACVBSBFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812226B2

Procedure details

The product was prepared from 6-chloro-nicotinic acid (1.0 g), carbonyldiimidazole (0.8 g) and isopropylamine (0.6 ml) using the method of example 115 step (i). Yield 0.75 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:23]([NH2:26])([CH3:25])[CH3:24]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:26][CH:23]([CH3:25])[CH3:24])=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)C(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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